molecular formula C24H30N2O2 B11233718 1-(4-methylphenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide

1-(4-methylphenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide

Cat. No.: B11233718
M. Wt: 378.5 g/mol
InChI Key: RRTGADSADLWWFS-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-N-{4-[(morpholin-4-yl)methyl]phenyl}cyclopentane-1-carboxamide is a complex organic compound with a unique structure that combines a cyclopentane ring, a carboxamide group, and morpholine and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-N-{4-[(morpholin-4-yl)methyl]phenyl}cyclopentane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using reagents such as carboxylic acids or their derivatives.

    Attachment of the Methylphenyl and Morpholine Groups: The methylphenyl and morpholine groups are attached through substitution reactions, often involving nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-N-{4-[(morpholin-4-yl)methyl]phenyl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-N-{4-[(morpholin-4-yl)methyl]phenyl}cyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-N-{4-[(morpholin-4-yl)methyl]phenyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-N-{4-[(piperidin-4-yl)methyl]phenyl}cyclopentane-1-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

    1-(4-Methylphenyl)-N-{4-[(pyrrolidin-4-yl)methyl]phenyl}cyclopentane-1-carboxamide: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

1-(4-Methylphenyl)-N-{4-[(morpholin-4-yl)methyl]phenyl}cyclopentane-1-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C24H30N2O2/c1-19-4-8-21(9-5-19)24(12-2-3-13-24)23(27)25-22-10-6-20(7-11-22)18-26-14-16-28-17-15-26/h4-11H,2-3,12-18H2,1H3,(H,25,27)

InChI Key

RRTGADSADLWWFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)CN4CCOCC4

Origin of Product

United States

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